molecular formula C19H17BrN2O4 B5117723 N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine

N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine

Cat. No. B5117723
M. Wt: 417.3 g/mol
InChI Key: NUSMHBNGQMRRHQ-MHWRWJLKSA-N
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Description

N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine, also known as BMAA, is a non-proteinogenic amino acid that has been found to be present in various natural sources, including cyanobacteria and certain species of plants. BMAA has gained significant attention in recent years due to its potential role in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine has been found to act as a potent excitotoxin, causing overstimulation of neurons and subsequent cell death. It has also been shown to disrupt the normal functioning of astrocytes, which play a crucial role in maintaining the health of neurons.
Biochemical and Physiological Effects
In addition to its neurotoxic effects, N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine has also been found to have a range of biochemical and physiological effects. These include the inhibition of protein synthesis, the disruption of the cytoskeleton, and the induction of apoptosis.

Advantages and Limitations for Lab Experiments

N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine has several advantages as a research tool, including its ability to induce neurodegeneration in vitro and in vivo, and its potential as a biomarker for exposure to cyanobacteria. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several potential future directions for research on N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine. These include further investigation into its role in the development of neurodegenerative diseases, the development of new methods for detecting and quantifying N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine in environmental samples, and the exploration of potential therapeutic interventions to mitigate its neurotoxic effects.
In conclusion, N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine is a non-proteinogenic amino acid that has gained significant attention in recent years due to its potential role in the development of neurodegenerative diseases. Its neurotoxic effects have been extensively studied, and there are several potential future directions for research on this compound. However, its potential toxicity and the need for careful handling and disposal should be taken into consideration when conducting experiments with N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine.

Synthesis Methods

N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine can be synthesized through a variety of methods, including the reaction of L-serine with acrylonitrile and subsequent hydrolysis, or the reaction of 2-amino-3-(4-bromophenyl)acrylic acid with glycine. However, the most common method involves the reaction of L-glutamine with 4-bromoaniline and acryloyl chloride, followed by hydrolysis.

Scientific Research Applications

N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine has been the subject of extensive scientific research, particularly in the field of neurotoxicology. Studies have shown that N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine can induce oxidative stress, mitochondrial dysfunction, and neuroinflammation, which may contribute to the development of neurodegenerative diseases.

properties

IUPAC Name

2-[[(E)-3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4/c1-12-2-6-14(7-3-12)18(25)22-16(19(26)21-11-17(23)24)10-13-4-8-15(20)9-5-13/h2-10H,11H2,1H3,(H,21,26)(H,22,25)(H,23,24)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSMHBNGQMRRHQ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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